molecular formula C13H18F3N3O3 B2707411 tert-Butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate CAS No. 871115-20-7

tert-Butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate

Cat. No.: B2707411
CAS No.: 871115-20-7
M. Wt: 321.3
InChI Key: DNISAVDKJKYXOM-UHFFFAOYSA-N
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Description

“tert-Butyl 4-cyano-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H18F3N3O3 . It has an average mass of 321.296 Da and a monoisotopic mass of 321.130035 Da .


Chemical Reactions Analysis

This compound is a type of ligand that enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . This suggests that it can participate in various chemical reactions, particularly in the formation of carbon-carbon bonds.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C13H18F3N3O3 and an average mass of 321.296 Da . Unfortunately, other properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Enantiopure Derivative Synthesis

Tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been utilized as precursors for the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing their importance in the production of chiral compounds. The process involves a reduction that yields cis-4-hydroxy delta-lactams with high stereoselectivity, illustrating the compound's role in generating enantiomerically enriched products crucial for pharmaceutical applications (Marin et al., 2004).

Key Intermediate in Drug Synthesis

Tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is identified as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis route from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps highlights the compound’s pivotal role in the development of complex pharmaceuticals (Wang et al., 2015).

Anticancer Drug Intermediate

The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, demonstrates another significant application. The high yield synthetic method establishes this compound as a crucial intermediary in the development of novel anticancer therapeutics, addressing the need for effective drugs that can overcome resistance problems (Zhang et al., 2018).

Scaffold for Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an important intermediate in many biologically active compounds, including crizotinib. The synthesis from tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material underlines its utility in creating biologically significant molecules, potentially leading to new drug discoveries (Kong et al., 2016).

Properties

IUPAC Name

tert-butyl 4-cyano-4-[(2,2,2-trifluoroacetyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O3/c1-11(2,3)22-10(21)19-6-4-12(8-17,5-7-19)18-9(20)13(14,15)16/h4-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNISAVDKJKYXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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